![molecular formula C5H21N3O7P2 B583674 IPP, [1-14C] CAS No. 147385-63-5](/img/new.no-structure.jpg)

IPP, [1-14C]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

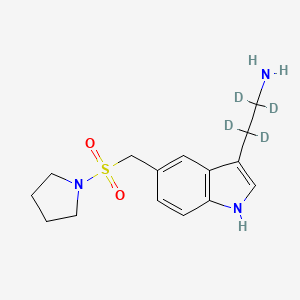

Isopentenyl pyrophosphate, [1-14C] (IPP, [1-14C]) is a radiolabeled compound used extensively in biochemical and physiological research. The compound is a derivative of isopentenyl pyrophosphate, a key intermediate in the biosynthesis of isoprenoids, which are essential components in various biological processes. The radiolabeling with carbon-14 allows for the tracking and quantification of the compound in metabolic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isopentenyl pyrophosphate, [1-14C] typically involves the incorporation of carbon-14 into the isopentenyl pyrophosphate molecule. This can be achieved through various synthetic routes, including the use of [1-14C] labeled precursors. One common method involves the reaction of [1-14C] labeled mevalonate with ATP in the presence of specific enzymes to produce [1-14C] isopentenyl pyrophosphate .

Industrial Production Methods

Industrial production of isopentenyl pyrophosphate, [1-14C] involves large-scale synthesis using radiolabeled precursors. The process requires stringent safety measures due to the radioactive nature of carbon-14. The production typically involves the use of specialized equipment to handle and purify the radiolabeled compound, ensuring high purity and specific activity .

Analyse Chemischer Reaktionen

Types of Reactions

Isopentenyl pyrophosphate, [1-14C] undergoes various chemical reactions, including:

Isomerization: Conversion to dimethylallyl pyrophosphate.

Condensation: Formation of larger isoprenoid compounds.

Hydrolysis: Breakdown into isopentenyl alcohol and pyrophosphate.

Common Reagents and Conditions

Isomerization: Catalyzed by isopentenyl pyrophosphate isomerase in the presence of Mg2+ or Mn2+ ions.

Condensation: Catalyzed by prenyltransferases, often requiring divalent metal ions as cofactors.

Hydrolysis: Typically occurs under acidic or enzymatic conditions.

Major Products Formed

Dimethylallyl pyrophosphate: An isomer of isopentenyl pyrophosphate.

Geranyl pyrophosphate: Formed through condensation reactions.

Isopentenyl alcohol: Produced via hydrolysis.

Wissenschaftliche Forschungsanwendungen

Isopentenyl pyrophosphate, [1-14C] is widely used in scientific research due to its role as a key intermediate in isoprenoid biosynthesis. Its applications include:

Biochemical Pathway Studies: Tracking the biosynthesis of isoprenoids in various organisms.

Metabolic Labeling: Quantifying the incorporation of isopentenyl pyrophosphate into different biomolecules.

Drug Development: Investigating the effects of potential inhibitors on isoprenoid biosynthesis pathways.

Wirkmechanismus

Isopentenyl pyrophosphate, [1-14C] exerts its effects through its role as a precursor in the biosynthesis of isoprenoids. The compound is converted to dimethylallyl pyrophosphate by isopentenyl pyrophosphate isomerase. This isomerization is a key step in the mevalonate pathway, which leads to the production of various isoprenoids, including cholesterol, ubiquinones, and dolichols . The molecular targets and pathways involved include enzymes such as hydroxymethylglutaryl-CoA reductase and prenyltransferases .

Vergleich Mit ähnlichen Verbindungen

Isopentenyl pyrophosphate, [1-14C] can be compared with other radiolabeled isoprenoid intermediates, such as:

Dimethylallyl pyrophosphate, [1-14C]: An isomer of isopentenyl pyrophosphate.

Geranyl pyrophosphate, [1-14C]: A larger isoprenoid intermediate.

Farnesyl pyrophosphate, [1-14C]: Another key intermediate in isoprenoid biosynthesis.

The uniqueness of isopentenyl pyrophosphate, [1-14C] lies in its specific role as the initial isoprenoid precursor and its widespread use in metabolic studies due to its radiolabeling with carbon-14 .

Eigenschaften

CAS-Nummer |

147385-63-5 |

|---|---|

Molekularformel |

C5H21N3O7P2 |

Molekulargewicht |

299.177 |

IUPAC-Name |

azane;3-methylbut-2-enyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3/i4+2;;; |

InChI-Schlüssel |

VBUNGGIXIOHBHL-DJIMCAJLSA-N |

SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)C.N.N.N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.